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Introduction
JNJ-61803534 is a potent and orally active inverse agonist of the Retinoid-related Orphan

Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that drives the

differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines,

including Interleukin-17 (IL-17).[3][4] By inhibiting RORγt, JNJ-61803534 effectively

suppresses the IL-23/IL-17 inflammatory axis, which is implicated in various autoimmune and

inflammatory diseases.[1][3] Preclinical studies in mouse models of collagen-induced arthritis

and imiquimod-induced skin inflammation have demonstrated the anti-inflammatory efficacy of

orally administered JNJ-61803534.[1][3]

These application notes provide detailed protocols for the preparation of JNJ-61803534
formulations suitable for oral gavage in mice, as well as summaries of its use in established

preclinical models.

Physicochemical Properties and Formulation
Considerations
JNJ-61803534 is characterized as a poorly water-soluble compound, a common challenge in

the development of oral therapeutics.[5][6][7][8] This property necessitates the use of specific

formulation strategies to ensure adequate solubility and bioavailability for in vivo studies. The
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selection of an appropriate vehicle is critical to achieve consistent and reliable drug exposure in

mice.

Common strategies for formulating poorly soluble drugs for oral administration in preclinical

studies include the use of co-solvents, surfactants, and complexing agents to enhance

solubility.[9]

Recommended Formulation for Oral Administration
in Mice
Based on available data, a common and effective formulation for JNJ-61803534 for oral

administration in mice involves a multi-component vehicle system. The following protocol is

adapted from supplier recommendations and is suitable for achieving a clear solution for oral

gavage.[10]

Table 1: Recommended Vehicle Composition for JNJ-61803534 Oral Formulation

Component Percentage (v/v) Purpose

Dimethyl sulfoxide (DMSO) 10%
Primary solvent to dissolve

JNJ-61803534

PEG300 40%
Co-solvent and solubility

enhancer

Tween-80 5%
Surfactant to improve wetting

and dispersion

Saline (0.9% NaCl) 45%
Aqueous vehicle to bring to

final volume

Alternative Formulations:

SBE-β-CD based vehicle: 10% DMSO and 90% (20% Sulfobutyl ether-β-cyclodextrin in

saline).[10]

Corn oil based vehicle: 10% DMSO and 90% corn oil.[10]
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Experimental Protocols
Preparation of JNJ-61803534 Formulation (Target
Concentration: 2 mg/mL)
Materials:

JNJ-61803534 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Polyethylene glycol 300 (PEG300)

Tween-80

Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes or vials

Vortex mixer

Ultrasonic bath (optional)

Protocol:

Weighing the Compound: Accurately weigh the required amount of JNJ-61803534 powder.

For a 1 mL final volume at 2 mg/mL, weigh 2 mg of the compound.

Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the JNJ-61803534
powder. For a 10% final concentration in 1 mL, add 100 µL of DMSO. Vortex thoroughly until

the compound is completely dissolved. Gentle warming or sonication may be used to aid

dissolution.[10]

Addition of PEG300: Add the required volume of PEG300 (400 µL for a 1 mL final volume).

Vortex the mixture until it is homogeneous.

Addition of Tween-80: Add the required volume of Tween-80 (50 µL for a 1 mL final volume).

Vortex again to ensure complete mixing.
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Final Volume with Saline: Add the final volume of saline (450 µL for a 1 mL final volume) to

the mixture. Vortex thoroughly to obtain a clear, homogenous solution.

Storage: The prepared formulation should be used immediately. If short-term storage is

necessary, it should be kept at 4°C and protected from light. For longer-term storage,

aliquots can be stored at -20°C or -80°C, though fresh preparation is recommended.[2]

Oral Administration to Mice
Procedure:

Animal Handling: Acclimatize mice to the experimental conditions before dosing.

Dose Calculation: Calculate the required volume of the formulation based on the animal's

body weight and the target dose (e.g., mg/kg).

Oral Gavage: Administer the calculated volume of the JNJ-61803534 formulation directly into

the stomach using a suitable oral gavage needle.

In Vivo Study Designs
JNJ-61803534 has been evaluated in various mouse models of inflammatory diseases. The

dosing regimen can be adapted based on the specific model and experimental goals.

Table 2: Exemplary Dosing Regimens of JNJ-61803534 in Mouse Models

Mouse Model
Dosing Range
(mg/kg/day)

Dosing
Frequency

Route of
Administration

Reference

Collagen-

Induced Arthritis

(CIA)

3 - 100

Twice daily (BID)

or Once daily

(QD)

Oral (p.o.) [2][3]

Imiquimod-

Induced Skin

Inflammation

30 - 100 Once daily (QD) Oral (p.o.) [1][2]

Signaling Pathway and Experimental Workflow
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RORγt Signaling Pathway
The diagram below illustrates the signaling pathway targeted by JNJ-61803534. RORγt is a

key transcription factor in Th17 cells. Its activation leads to the transcription of pro-inflammatory

cytokines like IL-17A, IL-17F, and IL-22. JNJ-61803534 acts as an inverse agonist, inhibiting

this transcriptional activity.
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Caption: RORγt signaling pathway and the inhibitory action of JNJ-61803534.

General Experimental Workflow for In Vivo Efficacy
Studies
The following diagram outlines a typical workflow for evaluating the efficacy of orally

administered JNJ-61803534 in a mouse model of inflammation.
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Caption: General experimental workflow for in vivo studies with JNJ-61803534.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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